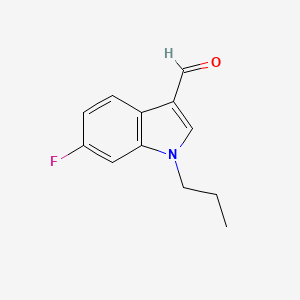
6-Fluoro-1-propylindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氟-1-丙基-1H-吲哚-3-甲醛是一种氟化吲哚衍生物。由于其多样的生物活性,吲哚衍生物在天然产物和合成化合物中都具有重要意义。
准备方法
合成路线和反应条件: 6-氟-1-丙基-1H-吲哚-3-甲醛的合成通常涉及以下步骤:
起始原料: 合成从6-氟吲哚的制备开始。
烷基化: 6-氟吲哚用丙基卤代烃进行烷基化,在氮原子上引入丙基。
工业生产方法: 该化合物的工业生产方法可能涉及优化的反应条件,以最大限度地提高产率和纯度。 这包括使用特定的催化剂、溶剂和温度控制,以确保高效合成 .
化学反应分析
反应类型: 6-氟-1-丙基-1H-吲哚-3-甲醛可以进行各种化学反应,包括:
氧化: 醛基可以被氧化成羧酸。
还原: 醛基可以被还原成醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
主要产物:
氧化: 6-氟-1-丙基-1H-吲哚-3-羧酸。
还原: 6-氟-1-丙基-1H-吲哚-3-甲醇。
科学研究应用
6-氟-1-丙基-1H-吲哚-3-甲醛在科学研究中有多种应用:
化学: 它可以作为合成更复杂吲哚衍生物的前体。
生物学: 它用于研究涉及吲哚衍生物的生物途径和相互作用。
工业: 用于生产药物和农用化学品 .
作用机制
6-氟-1-丙基-1H-吲哚-3-甲醛的作用机制涉及其与特定分子靶标的相互作用。氟原子增强了该化合物与生物分子的相互作用能力,可能影响各种途径。 醛基可以与蛋白质中亲核部位形成共价键,影响其功能 .
类似化合物:
- 6-氟吲哚-3-甲醛
- 1-丙基-1H-吲哚-3-甲醛
- 6-氟-1H-吲哚-3-甲醛
比较: 6-氟-1-丙基-1H-吲哚-3-甲醛由于同时存在氟原子和丙基而具有独特之处。与其他类似化合物相比,这种组合增强了其化学稳定性和反应性。 氟原子增加了该化合物的亲脂性和代谢稳定性,而丙基则可以影响其生物活性 .
相似化合物的比较
- 6-Fluoroindole-3-carbaldehyde
- 1-Propyl-1H-indole-3-carbaldehyde
- 6-Fluoro-1H-indole-3-carbaldehyde
Comparison: 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde is unique due to the simultaneous presence of a fluorine atom and a propyl group. This combination enhances its chemical stability and reactivity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the propyl group can influence its biological activity .
生物活性
6-Fluoro-1-propylindole-3-carbaldehyde is a fluorinated indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FNO |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | HHIUHLVCTWKPRK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its unique structural features, including the presence of a fluorine atom and a propyl group. These modifications enhance the compound's lipophilicity and metabolic stability, facilitating its interaction with various biological targets.
- Protein Interaction : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and influencing various biochemical pathways.
- Receptor Modulation : Similar indole derivatives have been shown to interact with serotonin receptors, suggesting that this compound may also exhibit such activity, although specific studies are still needed to confirm this.
Antimicrobial Activity
Recent studies have indicated that indole derivatives possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against various pathogens. For instance, certain brominated indoles exhibited antimicrobial activity against Plasmodium falciparum and other organisms .
Neuropharmacological Effects
Indole derivatives are known for their neuropharmacological activities. Compounds similar to this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are crucial in treating neurodegenerative disorders. The ability of such compounds to inhibit MAO-B suggests a possible pathway for further research into the therapeutic applications of this compound in neurological conditions .
Case Studies and Research Findings
- Indole Derivatives as Drug Leads : A study highlighted the potential of indole-based compounds as leads for drug development targeting various biological pathways. This underscores the relevance of this compound in medicinal chemistry.
- Structure-Activity Relationship (SAR) : Research on similar compounds has established SAR data that can guide future modifications of this compound to enhance its biological activity and selectivity .
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In vitro and in vivo studies to evaluate its pharmacological properties.
- Mechanistic studies to elucidate its interactions with specific biological targets.
- Development of analogs to improve efficacy and reduce potential side effects.
属性
分子式 |
C12H12FNO |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
6-fluoro-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h3-4,6-8H,2,5H2,1H3 |
InChI 键 |
HHIUHLVCTWKPRK-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C2=C1C=C(C=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















